Dicyclohexylamine oleate

Description

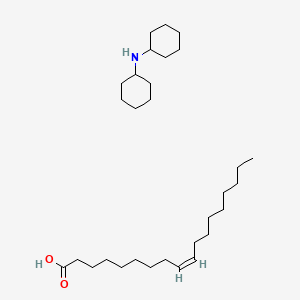

Structure

2D Structure

Properties

CAS No. |

22256-71-9 |

|---|---|

Molecular Formula |

C30H57NO2 |

Molecular Weight |

463.8 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C12H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,2-8,11-17H2,1H3,(H,19,20);11-13H,1-10H2/b10-9-; |

InChI Key |

AYTIAPQIRMHXML-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Dicyclohexylamine Oleate

Direct Synthesis Routes and Reaction Conditions

The primary method for synthesizing dicyclohexylamine (B1670486) oleate (B1233923) is through a direct acid-base neutralization reaction between dicyclohexylamine and oleic acid. As an amine, dicyclohexylamine acts as a base, while oleic acid, a carboxylic acid, serves as the acid. atamankimya.com This reaction is typically exothermic and results in the formation of an ammonium (B1175870) salt. atamankimya.com

The general reaction is as follows: HN(C₆H₁₁)₂ (Dicyclohexylamine) + C₁₈H₃₄O₂ (Oleic Acid) → [H₂N(C₆H₁₁)₂]⁺[C₁₈H₃₃O₂]⁻ (Dicyclohexylamine Oleate)

To facilitate this synthesis, the two components are mixed and stirred. The reaction can be carried out at temperatures ranging from 0°C to 100°C for a period of 2 to 3 hours. google.com While the reaction can proceed without a solvent, an inert solvent may be used, such as an alcohol (e.g., methanol, butanol) or a hydrocarbon (e.g., benzene, toluene). google.com The acid and amine can be used in equimolar amounts, though an excess of up to 50 percent of either reactant may also be employed. google.com The resulting product is a salt, which can be isolated upon completion of the reaction. google.com

Precursor Synthesis and Derivatives Relevant to this compound

The industrial availability and synthesis of the precursors, dicyclohexylamine and oleic acid, are critical for the production of this compound.

Dicyclohexylamine (DCHA) is a secondary amine with the chemical formula HN(C₆H₁₁)₂. wikipedia.org It is a colorless to pale yellow liquid with a characteristic fishy odor. alkylamines.comwikipedia.org Several methods are employed for its industrial synthesis.

One common method is the catalytic hydrogenation of aniline (B41778) . In this process, aniline is treated with hydrogen gas in the presence of a catalyst, such as ruthenium or palladium. atamankimya.comwikipedia.org This method often produces a mixture of cyclohexylamine (B46788) and dicyclohexylamine, with the former being the main product. atamankimya.comwikipedia.org Improved yields of dicyclohexylamine have been reported when the catalyst is supported on niobic acid or tantalic acid. atamankimya.comwikipedia.org

Another significant route is the reductive amination of cyclohexanone . This can be performed with either ammonia (B1221849) or cyclohexylamine. atamankimya.comwikipedia.org A further method involves the pressure hydrogenation of diphenylamine (B1679370) using a ruthenium catalyst. wikipedia.org

A patented method describes the production of dicyclohexylamine by reacting hydrogen, aniline, and phenol (B47542) together. google.com This process involves heating a mixture of aniline and phenol with a palladium catalyst at temperatures between 100°C and 200°C under hydrogen pressure of at least 120 pounds per square inch. google.com This method can produce yields of 75% or higher. google.com

| Method | Reactants | Catalyst | Key Conditions | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Aniline, Hydrogen | Ruthenium and/or Palladium | - | wikipedia.org, atamankimya.com |

| Reductive Amination | Cyclohexanone, Ammonia or Cyclohexylamine | - | - | wikipedia.org, atamankimya.com |

| Pressure Hydrogenation | Diphenylamine, Hydrogen | Ruthenium | Pressure | wikipedia.org |

| Hydrogenation of Aniline/Phenol Mixture | Aniline, Phenol, Hydrogen | Palladium | 100-200°C, ≥ 120 psi H₂ | google.com |

Oleic acid is a naturally occurring monounsaturated fatty acid widely produced in the oleochemical industry. researchgate.net While it is primarily obtained from natural fats and oils, its derivatives are synthesized for various applications. The synthesis of these derivatives often involves transformations at the carboxylic acid group, the double bond, or the allylic positions.

Common synthetic routes for oleic acid derivatives include:

Esterification: Oleic acid can be reacted with various alcohols in the presence of an acid catalyst to form esters. researchgate.net This is a standard method for producing derivatives like isopropyl oleate and n-butyl oleate. researchgate.net

Amidation: The condensation of oleic acid with amines or amino alcohols can produce amides. google.comgoogleapis.com

Epoxidation and Diol Formation: The double bond in oleic acid can be epoxidized, followed by hydrolysis to form diols, which serve as intermediates for further derivatization. researchgate.net

Oxidative Cleavage: This process, often using ozone (ozonolysis) or hydrogen peroxide with a catalyst, breaks the double bond to form shorter-chain aldehydes and carboxylic acids, such as azelaic acid and pelargonic acid. mdpi.com

Amine Incorporation: Amines can be introduced into the oleic acid structure through various reactions, including allylic bromination followed by substitution with an azide (B81097) and subsequent reduction, or through the Curtius rearrangement. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. nih.govresearchgate.net These principles focus on waste prevention, atom economy, use of renewable feedstocks, and energy efficiency. nih.govmatagujricollege.edu.in

Waste Prevention and Atom Economy: The direct neutralization reaction to form this compound has excellent atom economy, as all atoms of the reactants are incorporated into the final salt product. greenchemistry-toolkit.org This aligns with the core principle of maximizing the incorporation of all materials into the final product. nih.gov

Use of Renewable Feedstocks: Oleic acid is typically derived from renewable biological sources like vegetable oils, making it a sustainable feedstock. researchgate.net This adheres to the principle of using renewable rather than depleting raw materials. nih.gov

Safer Solvents and Auxiliaries: Green chemistry encourages minimizing or replacing hazardous organic solvents. jddhs.com While the synthesis can use solvents like toluene, conducting the reaction solvent-free or using greener alternatives like bio-based alcohols would be a more sustainable approach. google.comjddhs.com

Design for Energy Efficiency: The synthesis is often conducted at moderate temperatures (0-100°C). google.com Optimizing the process to run at ambient temperature would minimize energy requirements, aligning with the goal of reducing the environmental and economic impact of energy consumption. nih.gov

Catalysis: While the direct salt formation does not require a catalyst, the synthesis of the precursor, dicyclohexylamine, relies heavily on catalysis. atamankimya.comwikipedia.org Using highly selective and efficient catalysts that can be recycled is superior to stoichiometric reagents and minimizes waste. nih.gov

Process Development and Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production involves several key challenges and considerations. aiche.orgnih.gov The process must be optimized to ensure it is practical, reliable, efficient, and scalable. nih.govnih.gov

Reaction Kinetics and Heat Management: The neutralization reaction is exothermic. On a large scale, the heat generated must be effectively managed to prevent temperature spikes that could affect product stability or create safety hazards. Proper reactor design with efficient cooling systems is crucial.

Mixing and Mass Transfer: Ensuring homogenous mixing of the reactants is vital for consistent product quality and reaction efficiency. As the scale increases, mixing becomes more challenging. The viscosity of the reactants and product must be considered when designing agitation systems.

Purification and Isolation: While the reaction itself is straightforward, the purification of the final product to meet industrial specifications is a critical step. On a large scale, methods like filtration and drying must be efficient and scalable. If a solvent is used, its recovery and recycling are important for both economic and environmental reasons. google.com

Process Control and Monitoring: Implementing real-time analytical methodologies allows for in-process monitoring and control, which helps prevent the formation of hazardous substances or out-of-spec products. nih.gov

Raw Material Sourcing and Quality: For large-scale production, a consistent and reliable supply of high-purity dicyclohexylamine and oleic acid is necessary. Variations in raw material quality can impact the final product.

Developing a scalable process requires careful optimization of reaction conditions, purification methods, and equipment selection to ensure a safe, cost-effective, and environmentally responsible manufacturing process. nih.govprinceton-acs.org

Mechanistic Investigations of Dicyclohexylamine Oleate Interactions

Fundamental Adsorption Mechanisms on Material Surfaces

The initial and most critical step in the function of dicyclohexylamine (B1670486) oleate (B1233923) as a surface-active agent is its adsorption onto a material's surface. This process can be broadly categorized into physisorption and chemisorption, both of which are driven by the distinct functional groups within the molecule.

Adsorption is the accumulation of molecules of a substance (adsorbate) on the surface of a solid or liquid (adsorbent). This process is driven by forces that can be either physical or chemical in nature.

Physisorption , or physical adsorption, is a process mediated by relatively weak intermolecular forces, such as van der Waals forces. byjus.com This type of adsorption is typically reversible and can lead to the formation of multiple layers of adsorbate on the surface. byjus.com For dicyclohexylamine oleate, the long, nonpolar hydrocarbon tail of the oleate component is primarily responsible for physisorptive interactions with surfaces.

Chemisorption , or chemical adsorption, involves the formation of a chemical bond, often covalent, between the adsorbate and the adsorbent surface. allen.in This process is characterized by higher adsorption energies, is typically irreversible, and results in the formation of a single molecular layer (monolayer). byjus.comsolubilityofthings.com The functional groups of this compound, namely the carboxylate group of the oleate and the amine group of the dicyclohexylamine, are the primary sites for chemisorption on metallic surfaces.

The transition from physisorption to chemisorption can occur, particularly with an increase in temperature, which provides the necessary activation energy for chemical bond formation. byjus.com

Table 1: Comparison of Physisorption and Chemisorption Characteristics

| Feature | Physisorption | Chemisorption |

|---|---|---|

| Binding Forces | Weak van der Waals forces | Strong chemical bonds (covalent/ionic) |

| Adsorption Enthalpy | Low (typically 20-40 kJ/mol) byjus.com | High (typically 80-240 kJ/mol) byjus.com |

| Reversibility | Reversible byjus.com | Irreversible byjus.com |

| Specificity | Non-specific allen.in | Highly specific allen.in |

| Layer Formation | Multilayer byjus.com | Monolayer solubilityofthings.com |

| Temperature Effect | Decreases with increasing temperature allen.in | Increases with increasing temperature byjus.com |

| Activation Energy | Low or none byjus.com | High byjus.com |

The dual functionality of this compound is key to its adsorption behavior. The molecule is an amine salt composed of dicyclohexylamine (the base) and oleic acid (the acid). Each part possesses functional groups that dictate the adsorption mechanism.

Carboxylate Group (-COO⁻): The carboxylate head of the oleate ion is the primary site for chemisorption on metal surfaces. On metals like steel or aluminum, which are typically covered by a thin oxide layer, the carboxylate group can react directly with the surface metal atoms or metal oxides. researchgate.net This can lead to the formation of a highly organized and dense layer of metal carboxylates, effectively anchoring the molecule to the surface. researchgate.net

Amine Group (>NH): The secondary amine group in dicyclohexylamine contains a nitrogen atom with a lone pair of electrons. This allows it to act as a Lewis base and coordinate with metal atoms on the surface, forming a coordinate covalent bond. acs.org This interaction contributes to the chemisorption of the molecule. Studies on cyclohexylamine (B46788) on nickel surfaces, for example, show that the molecule interacts with the surface primarily through the amino group. acs.org

Hydrocarbon Chains: The long C18 hydrocarbon tail of the oleate and the two cyclohexyl groups of the amine are nonpolar. These aliphatic groups interact with the surface and with each other via weaker van der Waals forces (physisorption). byjus.com Once some molecules are chemisorbed, these hydrocarbon chains can align and pack, creating a dense, nonpolar (hydrophobic) layer that repels water and other corrosive species.

This combination of strong anchoring points (chemisorption) and the formation of a packed, nonpolar film (physisorption) results in a stable and effective adsorbed layer on the material surface.

Electrochemical Mechanisms of Corrosion Inhibition by this compound

Corrosion is an electrochemical process involving anodic (metal dissolution) and cathodic (reduction of species like oxygen) reactions. This compound functions as a corrosion inhibitor by adsorbing onto the metal surface and interfering with these electrochemical reactions.

Corrosion inhibitors are classified based on which electrochemical reaction they primarily affect.

Anodic Inhibitors: These inhibitors slow down the anodic reaction, which is the oxidation of the metal (e.g., Fe → Fe²⁺ + 2e⁻). They typically form a protective film that passivates the anode, causing a significant shift in the corrosion potential to more positive (noble) values. ampp.org

Cathodic Inhibitors: These inhibitors retard the cathodic reaction, such as the reduction of oxygen (O₂ + 2H₂O + 4e⁻ → 4OH⁻) in neutral solutions. They can achieve this by forming a barrier on the cathodic sites that restricts the diffusion of reducible species.

Mixed-Type Inhibitors: These inhibitors suppress both the anodic and cathodic reactions, often because they form an adsorption film over the entire metal surface, blocking both types of sites. researchgate.net Organic inhibitors containing both nitrogen and oxygen atoms, such as this compound, typically function as mixed-type inhibitors. researchgate.net Their classification as mixed-type is often confirmed by potentiodynamic polarization studies, where the addition of the inhibitor causes a decrease in both anodic and cathodic currents with only a small change in the corrosion potential (Ecorr). researchgate.net An inhibitor is generally considered mixed-type if the shift in Ecorr is less than 85 mV relative to the uninhibited system. researchgate.net

This compound, by adsorbing on the metal surface, forms a physical barrier that limits the diffusion of corrosive species to the surface and impedes the electrochemical reactions, thus functioning as a mixed-type inhibitor. researchgate.net

Table 2: Representative Potentiodynamic Polarization Data for a Mixed-Type Inhibitor System Data is illustrative of the effects of a generic long-chain amine-carboxylate inhibitor on mild steel in a corrosive environment.

| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| Blank | -450 | 250 | 70 | 120 | - |

| Low Concentration | -440 | 80 | 75 | 115 | 68.0 |

| Medium Concentration | -435 | 35 | 80 | 110 | 86.0 |

| High Concentration | -430 | 15 | 82 | 108 | 94.0 |

Source: Data synthesized from typical results presented in electrochemical studies of mixed-type inhibitors. researchgate.netmdpi.comresearchgate.net

The primary mechanism of corrosion protection by this compound is the formation of a persistent, protective surface film. This film acts as a barrier, isolating the metal from the corrosive environment.

The formation process begins with the chemisorption of the carboxylate and amine functional groups onto the metal's oxide layer. This is followed by the self-assembly of the nonpolar hydrocarbon tails, driven by van der Waals interactions. This assembly results in a dense, hydrophobic film. The thickness of such organic inhibitor films is typically in the range of a few nanometers, often less than 10 nm. mdpi.comsemanticscholar.org

This adsorbed film leads to the passivation of the metal surface. Passivation refers to a condition of corrosion resistance due to the formation of a thin, stable, protective surface layer. semanticscholar.org While often associated with oxide films, organic inhibitors can induce a similar passive state by creating a barrier that significantly reduces the rate of electrochemical reactions. semanticscholar.org The hydrophobic nature of the film formed by this compound is particularly effective as it repels water, a key component in most corrosion processes.

Tribological Action Mechanisms of this compound

In lubrication, tribology is the science of interacting surfaces in relative motion, encompassing friction, wear, and lubrication. This compound is used as a friction modifier and anti-wear additive in lubricants.

Its mechanism of action in a tribological context is also rooted in surface adsorption. When added to a base oil, the polar heads (carboxylate and amine) of the this compound molecules adsorb onto the rubbing metal surfaces. chalmers.se The long, nonpolar hydrocarbon tails then orient themselves away from the surface, forming a tightly packed, ordered film. chalmers.se

This adsorbed layer provides lubrication through several mechanisms:

Boundary Lubrication: Under high load and/or low speed conditions, the bulk lubricant film (hydrodynamic film) can break down, allowing for asperity-to-asperity contact. The adsorbed film of this compound provides a boundary lubrication layer that prevents direct metal-to-metal contact, thereby reducing wear. chalmers.se

Friction Reduction: The interaction between the layers of hydrocarbon tails on opposing surfaces is characterized by low shear strength. As the surfaces slide past each other, the shearing occurs within this weak organic film rather than between the much harder metal asperities. This results in a significantly lower coefficient of friction. chalmers.se

Anti-Wear Properties: By preventing direct contact and reducing friction, the adsorbed film minimizes adhesive and abrasive wear, extending the operational life of the components. The effectiveness of such additives is often evaluated using tribometers, which measure the coefficient of friction and the resulting wear scar diameter on test specimens. asme.orgresearchgate.net

Table 3: Typical Tribological Performance Data for Oleate and Amine-Based Additives Data is representative of results from four-ball or pin-on-disk tests for lubricants with and without friction modifier additives.

| Lubricant | Average Coefficient of Friction (COF) | Wear Scar Diameter (WSD) (mm) |

|---|---|---|

| Base Oil (PAO) | 0.12 | 0.65 |

| Base Oil + Oleate Ester Additive | 0.07 asme.org | 0.45 asme.org |

| Base Oil + Amine-based Additive | 0.09 | 0.50 researchgate.net |

| Base Oil + Amine-Carboxylate Salt (e.g., this compound) | 0.08 | 0.47 |

Source: Data synthesized from typical results presented in tribological studies. chalmers.seasme.orgresearchgate.net

The performance of this compound as a tribological additive is therefore a direct consequence of its ability to form a durable, low-shear strength film on metal surfaces through the combined effects of chemisorption and physisorption.

Influence on Anti-wear and Friction Reduction

This compound functions as a multifunctional lubricant additive, primarily providing anti-wear and friction reduction properties through a synergistic mechanism involving both its amine and fatty acid components. The oleate portion, an unsaturated fatty acid, plays a crucial role in forming a protective boundary film on metal surfaces. This mechanism is characteristic of organic friction modifiers (OFMs), where amphiphilic molecules self-assemble on polar solid surfaces into dense, vertically oriented monolayers. scispace.com This film formation reduces friction by creating an easy-slip plane between the opposing surfaces. scispace.com The long hydrocarbon chains of the oleate molecules, held together by van der Waals forces, create a robust film capable of withstanding high pressure. scispace.com

The dicyclohexylamine component, an organic base, contributes to this process by enhancing the adsorption of the oleate onto the metal. wikipedia.orgchalmers.se As a secondary amine, it has a strong affinity for metal surfaces, which can be basic in nature due to oxidation. chalmers.se This interaction helps to anchor the oleate molecules, strengthening the boundary film. The combination of a fatty acid and an amine in a single compound can create a synergistic effect, where the tribological process at the contact surface enhances the ionic character of the additive, improving lubrication performance. researchgate.net Studies on similar fatty amine salts have shown them to be excellent friction modifiers in lubricating oils for applications like internal combustion engines. google.comjustia.comgoogle.com The anti-wear properties arise from this durable, chemically adsorbed film that prevents direct metal-to-metal contact, minimizing material loss under boundary lubrication conditions. precisionlubrication.com

The table below illustrates the typical effect of friction modifier additives on the coefficient of friction, based on data for related compounds.

Table 1: Illustrative Friction Reduction Performance

| Lubricant Composition | Typical Coefficient of Friction (Boundary Regime) |

|---|---|

| Base Oil | 0.12 - 0.15 |

| Base Oil + Oleic Acid | 0.08 - 0.10 |

| Base Oil + Amine Additive | 0.07 - 0.09 |

Note: Data is representative of the performance of organic friction modifiers and amine additives and is not specific experimental data for this compound.

Interactions with Base Oils and Other Additives

The performance of this compound is intrinsically linked to its interactions with the base oil and other additives within a lubricant formulation. Its solubility and effectiveness can vary significantly depending on the polarity of the base oil. diva-portal.org In non-polar hydrocarbon base oils (like mineral oils or PAOs), the polar head of the this compound molecule adsorbs onto the metal surface, while the non-polar oleate tail orients into the oil, ensuring good miscibility. mdpi.com

Table 2: General Compatibility of this compound with Lubricant Components

| Interacting Component | Potential Interaction | Outcome |

|---|---|---|

| Base Oils | ||

| Mineral Oil (Group I/II) | Good solubility | Effective film formation |

| Polyalphaolefin (PAO) | Good solubility | Effective film formation |

| Ester Oils | Variable, depends on polarity | May affect surface adsorption |

| Additives | ||

| Zinc Dialkyldithiophosphate (ZDDP) | Competitive adsorption | Potential for reduced anti-wear performance |

| Detergents (e.g., Calcium Sulfonates) | Potential for reaction (acid-base) | Risk of precipitate formation, additive depletion |

| Dispersants | Generally compatible | May assist in keeping surfaces clean |

Interaction Mechanisms in Polymeric and Material Systems

Dicyclohexylamine and its derivatives, including the oleate salt, find applications in various polymeric and material systems where they act as processing aids, catalysts, or property modifiers. wikipedia.org In the context of rubber manufacturing, dicyclohexylamine is a precursor for sulfenamide-class vulcanization accelerators. lusida.com this compound itself can function as a vulcanization accelerator, either alone or in conjunction with other accelerators like mercapto thiazoles. google.com

In other polymer systems, such as polyurethanes, dicyclohexylamine can act as a catalyst for flexible foam production. wikipedia.org The basic nature of the amine facilitates the polymerization reactions. While specific data on this compound is limited, the oleate component, with its long hydrocarbon chain, could impart plasticizing or internal lubrication effects in polymer processing, reducing viscosity and improving flow characteristics during extrusion or molding.

Role of this compound in Specific Chemical Reactions

As a salt of a secondary amine and a carboxylic acid, this compound can participate in or catalyze specific chemical reactions. Its most documented role is as an accelerator in the sulfur vulcanization of rubber. google.com

Vulcanization of Rubber: In this process, the compound accelerates the cross-linking of polymer chains (e.g., in natural rubber or diene rubbers) by sulfur. google.comgoogle.com The reaction is typically carried out by heating the rubber, sulfur, and the accelerator. google.com The this compound can be used as the primary accelerator or as a secondary accelerator to boost the activity of another class, such as thiazoles. lusida.comgoogle.com The amine moiety is believed to react with sulfur to form active sulfurating agents, which then efficiently create the sulfide (B99878) cross-links between the polymer chains. This accelerated process is far more efficient than using sulfur alone, which would require much higher temperatures and longer times. lusida.com

Catalysis: Dicyclohexylamine itself is known to act as a catalyst in various chemical reactions, including the production of flexible polyurethane foams. wikipedia.orgactylis.com As a base, it can facilitate reactions that are catalyzed by amines. The oleate salt may be used in applications where a basic catalyst with surfactant properties is beneficial, for instance, in emulsion or phase-transfer systems.

Corrosion Inhibition: While primarily a tribological additive, its function as a corrosion inhibitor is also the result of a chemical interaction. google.com The compound adsorbs onto metal surfaces, forming a protective, non-reactive film that acts as a barrier, preventing corrosive agents from reaching the metal. fnatchem.com This is particularly relevant in lubricant and fuel applications where moisture and acidic byproducts can be present. google.comgoogle.com

Advanced Applications of Dicyclohexylamine Oleate in Materials Science and Engineering

Developments in Corrosion Inhibition Formulations

Dicyclohexylamine (B1670486) oleate (B1233923) is a key component in the formulation of advanced corrosion inhibitors, offering protection across various environments. Its effectiveness stems from the synergistic action of the dicyclohexylamine cation and the oleate anion, which form a protective film on metal surfaces.

Vapor phase corrosion inhibitors (VPCIs) are compounds that can volatilize, travel to a metal surface, and form a protective layer. Dicyclohexylamine and its salts are well-established as effective VPCIs. cecri.res.ingoogle.com The mechanism of inhibition involves the amine group's ability to form a coordinate bond with the metal surface, displacing adsorbed water molecules and creating a barrier to corrosive agents. cecri.res.in This process is electrochemical in nature and can shift the metal's potential to a more noble state. cecri.res.in

Research has shown that dicyclohexylamine-based inhibitors can significantly reduce corrosion rates in the vapor phase. For instance, studies on a mixture containing dicyclohexylamine demonstrated a notable decrease in the corrosion rate at the top of a line when transported within its own foam, indicating its efficacy in enclosed systems. researchgate.net The volatility of dicyclohexylamine allows it to protect metal surfaces that are not in direct contact with the inhibitor solution.

Table 1: Efficacy of a Dicyclohexylamine-Containing Inhibitor in the Vapor Phase

| Parameter | Value | Reference |

|---|---|---|

| Inhibitor Concentration | 1000 ppm | researchgate.net |

| Environment | 3 wt. % NaCl solution, CO2 saturated, 70°C | researchgate.net |

This interactive table summarizes the conditions and outcome of a study on vapor phase corrosion inhibition.

Dicyclohexylamine oleate exhibits solubility and effectiveness as a corrosion inhibitor in both aqueous and organic systems, a desirable characteristic that is not common among all inhibitors. google.com In aqueous solutions, its performance is influenced by factors such as pH. The salt of a strong base (dicyclohexylamine) and a weak acid (oleic acid) results in a mildly alkaline solution, which can contribute to its protective properties.

Electrochemical studies have quantified the effectiveness of dicyclohexylamine-based inhibitors in aqueous solutions. In one study, the addition of 50 ppm of a mixture containing dicyclohexylamine to a 3 wt. % NaCl solution significantly decreased the corrosion rate of mild steel. researchgate.net The formation of a protective inhibitor film on the steel surface was confirmed through scanning electron microscopy. researchgate.net

In organic phases, such as oils and lubricants, this compound provides corrosion protection by forming a persistent film on metal surfaces. This is particularly important in applications where equipment may be exposed to moisture or corrosive contaminants.

Table 2: Electrochemical Data for Mild Steel Corrosion Inhibition in Aqueous Solution

| Condition | Corrosion Current Density (A cm⁻²) | Reference |

|---|---|---|

| Without Inhibitor | 1.8x10⁻⁵ | researchgate.net |

This interactive table presents a comparison of corrosion current density with and without the inhibitor, based on research findings.

Hybrid corrosion inhibitor systems combine the benefits of both organic and inorganic inhibitors to provide enhanced and synergistic protection. Dicyclohexylamine salts can be integral components of such systems. google.com These hybrid formulations often involve an inorganic component that provides passivation and an organic component, like this compound, that forms a hydrophobic barrier film.

The organic phase can include alkyl-ammonium salts of various organic compounds, which interface with an inorganic solid phase at a microcrystalline level. google.com This creates a stable, unitary hybrid material that exhibits uniphase behavior and is inseparable by physical means. google.com Such systems are designed to be incorporated into coatings and offer robust protection for a variety of metals, including steel, aluminum, and copper. google.com The combination of different inhibitor types can address a wider range of corrosive conditions and offer longer-lasting protection than single-component systems.

Enhancements in Lubricant and Grease Formulations

The addition of this compound to lubricants and greases can significantly improve their performance characteristics. The dicyclohexylamine component contributes to corrosion inhibition, while the oleate portion provides benefits in terms of friction modification and wear resistance.

Detergents and dispersants are crucial lubricant additives that keep engine components clean by preventing the agglomeration of soot, sludge, and other deposits. google.comsubstech.com While direct studies on the detergency of this compound are not extensively published, the chemical nature of its constituents suggests a potential role in this area. Amine-based compounds are known to contribute to dispersancy. google.com

Table 3: Dispersancy Performance of Oleic Acid-Based Additives

| Additive Concentration (%) | Dispersancy (%) | Reference |

|---|---|---|

| 0.25 | Increases over time | researchgate.net |

This interactive table illustrates the trend of increasing dispersancy with higher concentrations of oleic acid-based additives.

Anti-wear additives and friction modifiers are essential for reducing energy losses and preventing damage to moving parts. substech.com Oleic acid and its derivatives are well-known organic friction modifiers. google.com They function by forming a thin, adsorbed film on metal surfaces, which reduces the coefficient of friction under boundary lubrication conditions. precisionlubrication.com The effectiveness of these films is dependent on the molecular structure of the additive. mdpi.com

The anti-wear mechanism of such additives involves the chemical reaction with the metal surface to form a protective layer that prevents direct metal-to-metal contact. substech.comprecisionlubrication.com While dicyclohexylamine itself is not primarily known as an anti-wear agent, its presence in the oleate salt can influence the formation and stability of the protective film. The combination of the amine and fatty acid components in this compound can offer both corrosion protection and enhanced tribological performance, making it a valuable multifunctional additive in advanced lubricant and grease formulations.

Table 4: Friction Coefficient of Lubricant with and without Amide-Based Friction Modifier

| Additive | Friction Coefficient at 102°C | Reference |

|---|---|---|

| None | 0.112 | google.com |

This interactive table shows the reduction in friction coefficient with the addition of an amide-based friction modifier, demonstrating the potential efficacy of similar structures like this compound.

Lubricant-Additive Interactions

This compound is primarily recognized in lubricant formulations for its role as a corrosion inhibitor. google.comgoogle.com Its molecular structure, consisting of a polar amine salt head and a long, non-polar oleate tail, allows it to function as a surface-active agent. The polar head adsorbs onto metal surfaces, forming a tenacious, protective film that physically blocks corrosive agents like water and acids from reaching the metal. researchgate.net The non-polar tail ensures the compound's solubility within the lubricant's base oil.

As a polar additive, this compound will be in direct competition with other surface-seeking additives, most notably anti-wear (AW) and extreme-pressure (EP) agents like zinc dialkyldithiophosphate (ZDDP). machinerylubrication.com While the film formed by this compound is effective for preventing corrosion, it may also hinder AW and EP additives from accessing the metal surface. This is particularly critical under high-load or high-temperature conditions where these additives must react with the surface to form sacrificial protective layers that prevent catastrophic wear or welding.

Table 1: Potential Interactions of this compound with Common Lubricant Additives

Role in Polymer and Elastomer Modification

The chemical structure of this compound suggests its potential for a dual role in the modification of polymers and elastomers: as a processing aid and as a secondary plasticizer. Its utility is largely dependent on its compatibility with the host polymer, with polar elastomers like acrylonitrile butadiene rubber (NBR) being prime candidates. hallstarindustrial.comnordmann.global

As a processing aid, compounds related to this compound, such as other cyclohexylamine (B46788) salts of fatty acids, have been identified as activators or accelerators in the vulcanization of rubber. google.com This suggests that this compound can influence the kinetics of the cross-linking reactions. By modifying the curing process, it can help achieve desired network structures, which in turn dictate the final mechanical properties of the elastomer.

More significantly, this compound can function as a plasticizer. Plasticizers are added to elastomers to increase their flexibility, reduce hardness, and lower their glass transition temperature (Tg), thereby improving low-temperature performance. chemceed.comeastman.com The long, aliphatic chain of the oleate component intercalates between polymer chains, increasing the free volume and allowing the chains to move more easily past one another. This reduces the intermolecular forces, resulting in a softer, more pliable material. mdpi.com In applications using polar elastomers like NBR, the polarity of the plasticizer is crucial for ensuring good compatibility and preventing phase separation or "bleeding" of the plasticizer over time. hallstarindustrial.com The amine salt structure of this compound provides a degree of polarity that can enhance its compatibility with such systems.

Table 2: Anticipated Effects of this compound as a Plasticizer in Elastomers

Potential Applications in Surface Science and Nanomaterial Functionalization

In the fields of surface science and nanotechnology, oleic acid and its salts (oleates) are widely used as surfactants and capping agents for the synthesis and stabilization of nanoparticles. mdpi.comnih.gov this compound serves as a readily available source of the oleate anion, which can be pivotal in controlling the surface properties of nanomaterials.

The primary role of the oleate is to act as a ligand that binds to the surface of newly formed nanoparticles during their synthesis. researchgate.net The carboxylate head group of the oleate ion coordinates with the metal atoms on the nanoparticle's surface. This process caps the surface, preventing uncontrolled growth and aggregation of the particles. The long, hydrophobic hydrocarbon tails of the oleate molecules then extend outwards, forming a stabilizing corona around the nanoparticle. This organic layer makes the nanoparticles dispersible in non-polar solvents and polymer matrices, which is essential for creating homogenous nanocomposites. researchgate.net

The use of this compound offers a convenient method for introducing the oleate ligand. As a pre-formed salt, it can be used in both in-situ functionalization (added directly to the synthesis reaction) and post-synthesis modification (used to exchange existing ligands on pre-made nanoparticles). mdpi.com The dicyclohexylamine cation, while often considered just a counter-ion, could also play a role in modulating the reaction environment or influencing the packing density of the oleate layer on the nanoparticle surface. The surface-active properties of the compound are fundamental to these applications, allowing for the precise control of interfacial properties, which is the cornerstone of nanomaterial functionalization. researchgate.net

Table 3: Role of Oleate from this compound in Nanoparticle Functionalization

Analytical Methodologies for Dicyclohexylamine Oleate Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of dicyclohexylamine (B1670486) oleate (B1233923), providing fundamental information about its molecular structure, the presence of functional groups, and the identification of impurities.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for the structural confirmation of dicyclohexylamine oleate. The analysis relies on the identification of characteristic vibrational frequencies corresponding to the functional groups of its two constituent parts: the dicyclohexylammonium (B1228976) cation and the oleate anion.

The formation of the salt is confirmed by the disappearance of the broad O-H stretching band characteristic of the carboxylic acid dimer in oleic acid (typically around 2500-3300 cm⁻¹) and the appearance of strong absorption bands for the carboxylate anion (COO⁻). Additionally, the N-H stretching vibrations of the secondary amine in dicyclohexylamine are shifted upon protonation to form the ammonium (B1175870) salt.

Key spectral features for this compound include:

N-H Stretching: Bands associated with the dicyclohexylammonium cation.

C-H Stretching: Asymmetric and symmetric stretching of methylene (CH₂) and methine (CH) groups in the cyclohexyl and oleate alkyl chains, typically observed around 2850-2950 cm⁻¹.

Carboxylate (COO⁻) Stretching: Strong asymmetric and symmetric stretching bands are definitive indicators of salt formation, appearing in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.

C=C Stretching: A weak band around 1650 cm⁻¹ corresponding to the carbon-carbon double bond in the oleate chain.

Interactive Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N⁺-H | Stretching | ~3100-3200 | Broad bands indicative of the ammonium salt. |

| C-H (Aliphatic) | Stretching | 2850-2950 | Strong absorptions from cyclohexyl and oleate chains. |

| C=O (Carboxylate) | Asymmetric Stretching | 1610-1550 | Strong intensity, confirms ionic carboxylate group. |

| C=O (Carboxylate) | Symmetric Stretching | 1420-1300 | Medium to strong intensity. |

| C=C | Stretching | ~1650 | Weak absorption from the oleate double bond. |

| N-H | Bending | ~1600 | Bending vibration of the secondary ammonium group. |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the molecular structure of this compound, enabling unambiguous confirmation and purity assessment. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized. aocs.org

¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to every unique proton in the molecule.

Oleate Moiety: The vinyl protons (-CH=CH-) of the oleate chain typically appear as a multiplet around 5.3-5.4 ppm. The allylic protons adjacent to the double bond are found around 2.0 ppm, while the methylene protons of the long alkyl chain produce a large, overlapping signal around 1.2-1.4 ppm. The terminal methyl group (CH₃) appears as a triplet near 0.9 ppm.

Dicyclohexylamine Moiety: The protons on the cyclohexyl rings create complex, overlapping multiplets in the upfield region, typically between 1.0 and 3.0 ppm. The proton attached to the nitrogen (N-H) would show a characteristic chemical shift, often broadened due to exchange and coupling.

¹³C NMR Spectroscopy: The carbon-13 spectrum provides information on the carbon framework.

Oleate Moiety: The carboxylate carbon (COO⁻) is highly deshielded, appearing around 180 ppm. The carbons of the double bond (-C=C-) are observed in the 128-132 ppm region. The carbons of the aliphatic chain span a range from approximately 14 ppm (terminal methyl) to 34 ppm.

Dicyclohexylamine Moiety: The carbons of the two cyclohexyl rings typically resonate between 24 and 55 ppm. spectrabase.com

Interactive Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Moiety | Atom | Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Oleate | -CH=CH- | ¹H | ~5.35 (m) | - |

| Oleate | -CH=C H- | ¹³C | - | ~130 |

| Oleate | -C OO⁻ | ¹³C | - | ~180 |

| Oleate | -C H₂- (Aliphatic) | ¹H | ~1.2-1.6 (m) | - |

| Oleate | -C H₂- (Aliphatic) | ¹³C | - | ~22-34 |

| Oleate | -C H₃ | ¹H | ~0.88 (t) | - |

| Oleate | -C H₃ | ¹³C | - | ~14 |

| Dicyclohexylamine | Cyclohexyl -CH- | ¹H | ~2.5-3.0 (m) | - |

| Dicyclohexylamine | Cyclohexyl -C H- | ¹³C | - | ~50-55 |

| Dicyclohexylamine | Cyclohexyl -CH₂- | ¹H | ~1.0-2.0 (m) | - |

| Dicyclohexylamine | Cyclohexyl -C H₂- | ¹³C | - | ~24-32 |

(m = multiplet, t = triplet)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns for structural confirmation. nih.gov Due to the ionic nature of the compound, soft ionization techniques like Electrospray Ionization (ESI) are particularly suitable.

In positive-ion mode ESI-MS, the dicyclohexylammonium cation ([C₁₂H₂₃NH₂]⁺) would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approx. 182.20 amu). In negative-ion mode, the oleate anion ([C₁₈H₃₃O₂]⁻) would be observed at its corresponding m/z (approx. 281.25 amu).

High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for the determination of the elemental formula and confirming the identity of the compound with high confidence. Tandem MS (MS/MS) experiments can be performed to fragment the parent ions, yielding structural information about the cyclohexyl rings and the position of the double bond in the oleate chain. cas.cn

Chromatographic Separations and Quantification Methods

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification of this compound. aocs.org Given the compound's structure, reversed-phase HPLC is the most common approach.

A significant challenge in the HPLC analysis of dicyclohexylamine is its lack of a strong UV-absorbing chromophore, making detection by standard UV-Vis or Diode Array Detectors (DAD) difficult and insensitive. researchgate.netmdpi.com To overcome this, methods often employ alternative detection techniques:

Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-volatile analytes like this compound that lack chromophores. researchgate.net ELSD provides a response proportional to the mass of the analyte, making it effective for quantification. researchgate.net

Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that offers high sensitivity for non-volatile compounds.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer offers the highest selectivity and sensitivity, allowing for both quantification and confirmation of the analyte's identity. nih.gov

Method development typically involves optimizing the stationary phase (e.g., C18 or C8 columns), mobile phase composition (e.g., mixtures of acetonitrile or methanol with water and additives like formic acid or trifluoroacetic acid to improve peak shape), and detector parameters. nih.gov

Interactive Table 3: Example HPLC-ELSD Method Parameters for Dicyclohexylamine Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| ELSD Nebulizer Temp. | ~50 °C |

| ELSD Evaporator Temp. | ~80 °C |

| Nebulizer Gas | Nitrogen at ~2.0 Bar |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally not suitable for the direct analysis of ionic and non-volatile compounds like this compound. sigmaaldrich.comnih.gov Direct injection would lead to thermal decomposition in the hot injector and column.

Therefore, GC analysis requires a derivatization step to convert the non-volatile salt into volatile components that can be analyzed separately:

Analysis of the Oleate Moiety: The oleic acid can be liberated from the salt by acidification and then converted into a volatile fatty acid methyl ester (FAME) through esterification with a reagent like BF₃-methanol. The resulting methyl oleate can be readily analyzed by GC-FID (Flame Ionization Detector) or GC-MS (Mass Spectrometry). echemcom.com This approach is standard for fatty acid profiling.

Analysis of the Dicyclohexylamine Moiety: Dicyclohexylamine itself is sufficiently volatile to be analyzed directly by GC. restek.com The salt can be treated with a strong base to liberate the free amine, which is then extracted into an organic solvent and injected into the GC system. Derivatization, for instance, by acylation, can also be used to improve its chromatographic properties.

GC-MS is particularly useful as it provides mass spectral data that confirms the identity of the eluted peaks. nih.gov

Interactive Table 4: Example GC-MS Method Parameters for Component Analysis

| Parameter | For Methyl Oleate (FAME) | For Dicyclohexylamine |

|---|---|---|

| Column | Capillary column (e.g., HP-5MS, DB-WAX) | Capillary column (e.g., HP-5MS, DB-Amine) |

| Injector Temp. | 250 °C | 240 °C |

| Carrier Gas | Helium | Helium |

| Oven Program | Temperature gradient (e.g., 150°C to 250°C) | Isothermal or temperature gradient |

| Detector | Mass Spectrometer (MS) or FID | Mass Spectrometer (MS) or FID |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |

Thermal Analysis Methods in this compound Studies

Thermal analysis techniques are pivotal in characterizing the thermal stability and decomposition behavior of this compound. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For a compound like this compound, which is often used in applications where it may be exposed to varying temperatures, understanding its thermal properties is crucial. The two primary thermal analysis techniques that would be employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of this compound. A typical TGA experiment would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidation.

The resulting TGA curve would plot the percentage of weight loss against temperature. For this compound, one would expect to observe weight loss in distinct stages. The initial weight loss might be attributed to the volatilization of any residual solvent or moisture. Subsequent, more significant weight loss stages would correspond to the decomposition of the molecule. The decomposition of the oleate and dicyclohexylamine components would likely occur at different temperature ranges, providing insight into the thermal stability of each part of the salt.

For instance, studies on related long-chain amide gelators show that thermal decomposition occurs in multiple stages, with stability up to certain temperatures. nih.gov The thermal decomposition of oleic acid, a component of this compound, has been shown to occur in a single stage, with the maximum decomposition rate at a specific temperature. The thermal stability of biolubricants derived from vegetable oils has also been extensively studied using TGA, providing a framework for how this compound might behave. mdpi.com

Interactive Table: Expected TGA Events for this compound

| Temperature Range (°C) | Expected Event | Description |

| 50 - 150 | Moisture/Solvent Evaporation | Initial weight loss due to the removal of volatile components. |

| 150 - 300 | Decomposition of Oleate Component | Onset of the thermal breakdown of the long-chain fatty acid part of the molecule. |

| 300 - 450 | Decomposition of Dicyclohexylamine Component | Further weight loss corresponding to the breakdown of the amine portion. |

| > 450 | Residual Char Formation | Remaining non-volatile carbonaceous material after complete decomposition. |

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. researchgate.net

When analyzing this compound, a DSC thermogram would reveal important information about its physical state and phase behavior at different temperatures. An endothermic peak would indicate the melting point of the compound, which is a key characteristic property. The area under this peak can be used to calculate the enthalpy of fusion. If the compound undergoes any polymorphic transformations or crystallizations upon cooling, these would be observed as exothermic peaks. The glass transition temperature (Tg), if applicable to an amorphous form of the compound, would appear as a step change in the baseline of the DSC curve. researchgate.net

Studies on similar long-chain amide gelators have utilized DSC to determine their melting points and gel-to-sol transition temperatures, demonstrating the utility of this technique in understanding the thermal behavior of such materials. nih.gov Furthermore, the thermal characteristics of industrial oils, which contain long-chain fatty acids similar to oleic acid, have been successfully investigated using TG-DSC analysis. mdpi.com

Electrochemical Analytical Techniques for Performance Evaluation

Electrochemical techniques are essential for evaluating the performance of this compound as a corrosion inhibitor. These methods provide insights into the mechanism of inhibition and the effectiveness of the inhibitor in protecting a metal surface from corrosion. The primary techniques used for this purpose are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization

Potentiodynamic polarization is a direct current (DC) technique used to determine the corrosion rate and to understand the anodic and cathodic behavior of a metal in a corrosive environment, with and without an inhibitor. The experiment involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current.

The resulting polarization curve (Tafel plot) provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency (%IE) can be calculated from the corrosion current densities in the absence (icorr) and presence (icorr(inh)) of the inhibitor.

A study on a mixture of dicyclohexylamine and oleylamine (a compound structurally similar to this compound) as a corrosion inhibitor for mild steel in a CO2-saturated NaCl solution demonstrated the effectiveness of this technique. researchgate.net The polarization curves showed that the inhibitor mixture significantly reduced both the anodic and cathodic current densities, indicating a mixed-type inhibition mechanism. researchgate.net This means the inhibitor affects both the rate of metal dissolution and the rate of the cathodic reaction (e.g., hydrogen evolution).

Interactive Table: Potentiodynamic Polarization Data for a Dicyclohexylamine-Oleylamine Inhibitor Mixture researchgate.net

| Inhibitor Concentration | Ecorr (V vs. Ag/AgCl) | icorr (A/cm²) | βa (V/dec) | βc (V/dec) | Inhibition Efficiency (%) |

| 0 ppm (Blank) | -0.652 | 1.5 x 10⁻⁵ | 0.075 | -0.120 | - |

| 50 ppm | -0.630 | 1.7 x 10⁻⁶ | 0.060 | -0.100 | 88.7 |

Data extracted from a study on a mixture of dicyclohexylamine and oleylamine, which serves as a proxy for this compound.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive alternating current (AC) technique used to study the electrochemical processes occurring at the metal/electrolyte interface. It provides detailed information about the corrosion resistance and the capacitive behavior of the protective film formed by the inhibitor.

In an EIS experiment, a small amplitude AC signal is applied to the working electrode over a range of frequencies. The impedance of the system is measured, and the data is often represented as Nyquist and Bode plots. For a corrosion system with an inhibitor, the Nyquist plot typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in the Rct value in the presence of the inhibitor indicates a decrease in the corrosion rate and effective inhibition.

The double-layer capacitance (Cdl) can also be determined from the EIS data. A decrease in Cdl is often attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and decreases the local dielectric constant.

In the study of the dicyclohexylamine and oleylamine mixture, EIS measurements confirmed the formation of a protective inhibitor film on the steel surface. researchgate.net The Nyquist plots showed a significant increase in the diameter of the capacitive loop with the addition of the inhibitor, indicating a substantial increase in the charge transfer resistance and thus, high inhibition efficiency. researchgate.net

Interactive Table: EIS Parameters for a Dicyclohexylamine-Oleylamine Inhibitor Mixture researchgate.net

| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 ppm (Blank) | 350 | 250 | - |

| 50 ppm | 2800 | 50 | 87.5 |

Data extracted from a study on a mixture of dicyclohexylamine and oleylamine, which serves as a proxy for this compound.

These electrochemical techniques collectively provide a comprehensive evaluation of the performance of this compound as a corrosion inhibitor, elucidating its mechanism of action and quantifying its protective efficacy.

Computational and Theoretical Studies of Dicyclohexylamine Oleate

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov Methods like Density Functional Theory (DFT) can be employed to optimize the molecular geometry of Dicyclohexylamine (B1670486) Oleate (B1233923) and calculate various electronic parameters that govern its chemical behavior. mdpi.com Such calculations provide a foundational understanding of the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.comwuxibiology.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. mdpi.com For Dicyclohexylamine Oleate, the electron-rich oleate anion would be expected to contribute significantly to the HOMO, while the dicyclohexylammonium (B1228976) cation would influence the LUMO. An analysis of the energy gap can provide insights into the molecule's tendency to interact with other chemical species.

Table 1: Hypothetical Frontier Orbital Energies for this compound This table presents illustrative values to demonstrate the concept of HOMO-LUMO analysis.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.15 | Represents electron-donating ability. |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.25 | Represents electron-accepting ability. |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.90 | Indicates moderate chemical reactivity and kinetic stability. |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. nih.gov These descriptors, rooted in Conceptual Density Functional Theory, provide a quantitative basis for comparing the reactivity of different molecules. nih.gov

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, it indicates how easily a molecule's electron cloud can be polarized. Soft molecules, which have a small HOMO-LUMO gap, tend to be more reactive. mdpi.com

These descriptors help in understanding the nature of the molecule's interactions in chemical processes, such as adsorption or reaction inhibition.

Table 2: Calculated Global Reactivity Descriptors (Hypothetical Values) This table provides example values for this compound to illustrate the application of these descriptors.

| Descriptor | Formula | Hypothetical Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.70 eV | Measures the overall electron-attracting power of the molecule. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45 eV | Indicates resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | 0.204 eV⁻¹ | Indicates higher reactivity and polarizability. |

Molecular Dynamics Simulations of Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ulisboa.pt This technique is particularly useful for investigating the behavior of substances at interfaces, such as the interaction of this compound with a metal surface in an aqueous environment or at an oil-water interface. nih.govmdpi.com

In a typical MD simulation, a system is constructed consisting of the this compound molecules, a surface (e.g., iron oxide for corrosion studies), and the surrounding medium (e.g., water). The interactions between atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. ulisboa.pt

From these simulations, one can obtain valuable information about:

Adsorption Conformation: The orientation of the this compound molecule on the surface.

Interaction Energy: The strength of the bond between the molecule and the surface.

Interface Structure: How the molecules arrange themselves at the interface and how they affect the structure of the surrounding solvent. nih.gov

Diffusion: The movement of molecules along the surface or through the bulk medium.

Studies on similar molecules like oleic acid have used MD simulations to understand their interactions and permeability effects on lipid bilayers, demonstrating the power of this technique to reveal molecular-level mechanisms. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling for Performance Prediction

Structure-Activity Relationship (SAR) modeling is a technique used to understand how the chemical structure of a compound relates to its biological activity or chemical performance. drugdesign.orgnih.gov The goal of SAR is to identify the key molecular features (pharmacophores or toxophores) that are responsible for a desired effect. researchgate.net

For this compound, SAR models could be developed to predict its performance as, for example, a corrosion inhibitor or a lubricant additive. This would involve synthesizing and testing a series of related compounds where the structure is systematically modified. Variations could include:

Changing the alkyl chain length of the fatty acid.

Introducing functional groups onto the oleate chain.

Modifying the amine component (e.g., using different cycloalkyl or alkyl groups instead of cyclohexyl).

The performance of each analogue would be measured experimentally, and this data would then be used to build a model. nih.gov Qualitative SAR models can highlight which structural features improve or decrease performance, while Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create mathematical equations that predict the activity of new, untested compounds. mdpi.com

Table 3: Example of a Qualitative SAR Study for Corrosion Inhibition This table illustrates how structural modifications could be correlated with performance in a hypothetical SAR study.

| Compound Modification | Structural Change | Hypothesized Impact on Inhibition Efficiency | Rationale |

|---|---|---|---|

| Analogue 1 | Replace Oleate with Stearate (saturated) | Slight Decrease | Loss of π-electrons from the double bond may weaken adsorption on some surfaces. |

| Analogue 2 | Replace Dicyclohexylamine with Di-n-hexylamine | Decrease | Less bulky amine may pack less effectively on the surface. |

| Analogue 3 | Introduce a hydroxyl group on the oleate chain | Increase | Additional polar group could provide another point of attachment to the surface. |

Theoretical Adsorption Models

The adsorption of this compound onto a surface is fundamental to its function in applications like corrosion inhibition and lubrication. Theoretical adsorption models, or isotherms, are mathematical formulas that describe the equilibrium relationship between the concentration of the adsorbate in solution and the amount adsorbed on a surface at a constant temperature.

By fitting experimental adsorption data to different isotherm models, it is possible to gain insight into the adsorption mechanism. researchgate.net Common models include:

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.

Temkin Isotherm: Considers the effect of adsorbate-adsorbate interactions on the heat of adsorption.

Sips Isotherm: A hybrid model that combines elements of the Langmuir and Freundlich isotherms, useful for predicting adsorption on heterogeneous surfaces. researchgate.net

The model that best fits the experimental data for this compound would reveal information about the nature of the surface, whether the adsorption is monolayer or multilayer, and the extent of interactions between adsorbed molecules.

Table 4: Comparison of Common Adsorption Isotherm Models

| Isotherm Model | Key Assumptions | Applicability |

|---|---|---|

| Langmuir | Monolayer adsorption, homogeneous surface, no interaction between adsorbed molecules. | Idealized systems, chemisorption. |

| Freundlich | Multilayer adsorption, heterogeneous surface energy. | Heterogeneous surfaces, physiosorption. |

| Temkin | Heat of adsorption decreases linearly with surface coverage due to adsorbate-adsorbate interactions. | Systems where molecular interactions are significant. |

| Sips | Combines Langmuir and Freundlich models; behaves like Freundlich at low concentrations and predicts monolayer saturation like Langmuir at high concentrations. | Complex systems with heterogeneous surfaces. researchgate.net |

Environmental and Sustainability Research Aspects of Dicyclohexylamine Oleate

Environmental Fate and Degradation Studies

Biodegradation:

Dicyclohexylamine (B1670486) is considered to be readily biodegradable. oecd.org In a study following OECD Guideline 301C, 77% biodegradation was observed over a 14-day period. oecd.org Another study, comparable to OECD Guideline 301D, showed over 96% degradation of dicyclohexylamine in 20 days using domestic sewage as the inoculum. oecd.org These findings suggest that the dicyclohexylamine portion of the molecule is unlikely to persist in environments with microbial activity. Oleic acid, a common fatty acid, is also readily biodegradable.

Photodegradation:

The primary degradation pathway for dicyclohexylamine in the atmosphere is through reaction with photochemically produced hydroxyl (OH) radicals. oecd.org The calculated atmospheric half-life for this reaction is approximately 2.9 hours, indicating rapid degradation in the presence of sunlight. oecd.org Direct photolysis is not expected to be a significant degradation pathway for dicyclohexylamine as it lacks functional groups that absorb light in the environmental spectrum.

Hydrolysis:

Dicyclohexylamine is not expected to undergo hydrolysis under typical environmental conditions due to the absence of hydrolysable functional groups. oecd.org

Environmental Distribution:

The distribution of dicyclohexylamine in the environment is influenced by its physical and chemical properties. With a pKa of 10.39, it will exist predominantly in its protonated form in most natural waters. oecd.org The neutral form has a moderate potential for volatilization from water surfaces, while the protonated form is not expected to volatilize. oecd.org The soil organic carbon-water partitioning coefficient (Koc) for the neutral and protonated forms are estimated to be 256 and 433, respectively, suggesting a moderate potential for adsorption to soil and sediment. oecd.org

Table 1: Environmental Fate of Dicyclohexylamine

| Degradation Pathway | Finding | Reference |

|---|---|---|

| Biodegradation | Readily biodegradable; 77% degradation in 14 days (OECD 301C equivalent). | oecd.org |

| >96% degradation in 20 days (OECD 301D equivalent). | oecd.org | |

| Photodegradation | Rapid degradation in the atmosphere by hydroxyl radicals; half-life of 2.9 hours. | oecd.org |

| Hydrolysis | Not expected to hydrolyze under environmental conditions. | oecd.org |

| Environmental Compartment | Predominantly found in water in its protonated form. Moderate potential for soil/sediment adsorption. | oecd.org |

Occurrence and Detection in Environmental Matrices

There is a lack of specific monitoring data for dicyclohexylamine oleate (B1233923) in the environment. However, its component, dicyclohexylamine, has been detected in various environmental matrices, indicating potential sources of release and pathways of exposure.

A comprehensive screening study in Sweden detected dicyclohexylamine in a majority of the samples analyzed across different environmental compartments. This suggests that traffic and other urban activities are significant diffuse sources of dicyclohexylamine in the environment.

Soil and Sediment:

Traces of dicyclohexylamine have been found in soil and sediment samples collected near roadways. oecd.org In one study, the maximum concentration detected was 10.1 mg/kg in sediment and 4.4 mg/kg in soil (dry weight). oecd.org The presence of dicyclohexylamine in these matrices is likely due to the wear and tear of tires, as it is used in the rubber vulcanization process. oecd.org

Water:

Dicyclohexylamine has been detected in various water samples. It was found in the runoff from a motorway and in snow samples collected near a motorway and a country road, with a maximum concentration of 54 µg/L in snow. oecd.org It has also been identified in the effluent of pulp mills that use the Kraft process. oecd.org Additionally, a Swedish screening program detected dicyclohexylamine in surface water, groundwater, and stormwater.

Air:

The Swedish screening program also detected dicyclohexylamine in air samples, including those from background locations, suggesting that atmospheric transport is an important pathway for its dispersal in the environment.

Biota:

While there is limited data on the bioaccumulation of dicyclohexylamine, its detection in beeswax has been reported. This is attributed to its use as an excipient in some veterinary pharmaceuticals used in apiculture.

Analytical Methods:

The detection and quantification of dicyclohexylamine in environmental samples are typically performed using advanced analytical techniques. Gas chromatography coupled with a flame ionization detector (GC/FID) has been used for its analysis in cyclamate preparations. iarc.fr For environmental matrices, more sensitive methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are often employed.

Table 2: Detection of Dicyclohexylamine in Environmental Matrices

| Environmental Matrix | Concentration Range / Finding | Potential Source | Reference |

|---|---|---|---|

| Soil | Up to 4.4 mg/kg (dry weight) near roadways | Tire wear | oecd.org |

| Sediment | Up to 10.1 mg/kg (dry weight) near roadways | Tire wear | oecd.org |

| Surface Water | Detected in various surface water samples | Urban runoff, industrial effluent | |

| Groundwater | Detected in groundwater samples | Leaching from contaminated sites | |

| Stormwater | Detected in urban stormwater | Urban runoff | |

| Air | Detected in air samples, including background locations | Atmospheric transport from various sources | |

| Wastewater | Detected in wastewater treatment plant influent and effluent | Industrial and domestic discharge | |

| Sludge | Detected in sewage sludge | Wastewater treatment processes |

Green Chemistry Considerations in Application and Disposal

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the life cycle of a chemical product. researchgate.net For dicyclohexylamine oleate, these considerations apply to its synthesis, application (particularly as a corrosion inhibitor), and end-of-life disposal.

Sustainable Synthesis:

Green chemistry approaches to the synthesis of amines and their derivatives focus on developing more environmentally benign reaction pathways. This includes the use of catalysts that are highly efficient and can be easily separated and recycled, as well as the use of safer solvents and reaction conditions. rsc.org For instance, research into the synthesis of dicyclohexylamine has explored various catalytic systems to improve yield and reduce waste. google.comgoogle.com The synthesis of this compound itself is a relatively straightforward acid-base reaction; however, the production of the precursor amine is a key area for green chemistry improvements.

Eco-Friendly Applications:

In its application as a corrosion inhibitor, there is a growing trend towards the development of "green" corrosion inhibitors that are biodegradable, have low toxicity, and are derived from renewable resources. scispace.comppor.az These alternatives include plant extracts, amino acids, and biodegradable polymers. scispace.comppor.az While this compound may be effective, its environmental profile should be compared to these greener alternatives. The use of oleochemicals (chemicals derived from fats and oils), such as oleic acid, in corrosion inhibitors is considered a step towards sustainability due to their renewable origin and biodegradability. researchgate.net

Life Cycle Assessment and Disposal:

Future Research Directions and Emerging Trends in Dicyclohexylamine Oleate Science

Novel Synthetic Approaches

The traditional synthesis of dicyclohexylamine (B1670486) oleate (B1233923) involves a straightforward acid-base reaction between dicyclohexylamine and oleic acid. However, future research is anticipated to focus on developing more sustainable and efficient synthetic methodologies.

Key areas of investigation are likely to include:

Green Chemistry Principles: Future synthetic routes will likely emphasize the use of environmentally benign solvents, or even solvent-free conditions, to reduce the environmental impact of the production process. The exploration of biocatalysis, using enzymes to facilitate the reaction, could offer a highly specific and eco-friendly alternative to traditional chemical synthesis.

Catalyst Development: Research into novel catalysts could lead to milder reaction conditions, reduced reaction times, and higher yields. This includes the investigation of solid acid catalysts or nanocatalysts that can be easily recovered and reused, aligning with the principles of sustainable chemistry.

Process Intensification: The development of continuous flow reactors for the synthesis of dicyclohexylamine oleate could offer significant advantages over batch processing, including improved heat and mass transfer, better process control, and the potential for seamless integration into larger production lines.

A comparative overview of traditional versus potential future synthetic approaches is presented in Table 1.

| Parameter | Traditional Synthesis | Potential Future Approaches |

| Methodology | Direct acid-base neutralization | Biocatalysis, Microwave-assisted synthesis, Continuous flow reactions |

| Solvents | Often uses organic solvents | Green solvents (e.g., ionic liquids), Solvent-free conditions |

| Catalysts | Typically uncatalyzed | Reusable solid acids, Nanocatalysts, Enzymes |

| Efficiency | Generally high yield but can be energy-intensive | Improved energy efficiency, higher throughput |

| Sustainability | Moderate | High |

Multicomponent System Integration

This compound is often used as part of a formulation rather than as a single component. Future research will delve deeper into its synergistic and antagonistic interactions within complex chemical systems to optimize performance.

Emerging trends in this area include: